(2R)-4-(3-Bromo-5-fluorobenzyl)-2-methylpiperazine-1-carboxylic acid tert-butyl ester
Description
(2R)-4-(3-Bromo-5-fluorobenzyl)-2-methylpiperazine-1-carboxylic acid tert-butyl ester is a chiral piperazine derivative functionalized with a 3-bromo-5-fluorobenzyl substituent and a tert-butyl carbamate protective group. This compound is structurally classified as a piperazine-1-carboxylate ester, a scaffold widely utilized in medicinal chemistry due to its versatility in modulating pharmacokinetic properties and receptor interactions. The stereochemistry at the 2-position (R-configuration) and the bromo-fluoro aromatic substituent likely influence its reactivity, solubility, and biological activity, making it a valuable intermediate in drug discovery .
Key structural features:
- Core: Piperazine ring with tert-butyl carbamate at position 1.
- Substituents:
- 2R-methyl group at position 2.
- 3-Bromo-5-fluorobenzyl group at position 3.
Properties
IUPAC Name |
tert-butyl (2R)-4-[(3-bromo-5-fluorophenyl)methyl]-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrFN2O2/c1-12-10-20(11-13-7-14(18)9-15(19)8-13)5-6-21(12)16(22)23-17(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBNQQZOUWCYCW-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
The tert-butyl piperazine-1-carboxylate scaffold is common in pharmaceutical intermediates. Below is a comparative analysis of compounds with modifications to the aromatic or alkyl substituents:
Key Observations:
- Electron-Deficient Aromatic Groups : Bromo-fluoro or sulfonyl substituents (e.g., CAS 937014-34-1) increase electrophilicity, favoring nucleophilic substitution reactions.
- Steric Effects: The 2R-methyl group in the target compound may hinder access to the piperazine nitrogen, reducing reactivity in reductive amination or alkylation steps compared to non-methylated analogs.
- Synthetic Accessibility : Simple benzyl derivatives (e.g., tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate) achieve higher yields (98%) than halogenated or sulfonated analogs due to fewer steric and electronic challenges.
Functional Group Modifications in Piperazine Derivatives
Carbamate vs. Sulfonamide Protections
- tert-Butyl Carbamate : Provides temporary protection for the piperazine nitrogen, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane).
- Sulfonamide Derivatives : Compounds like 4-(4-bromo-2-fluorophenylsulfonyl)piperazine-1-carboxylic acid tert-butyl ester exhibit dual functionality, acting as both protecting groups and pharmacophores.
Chirality and Stereochemical Impact
- The 2R-methyl group in the target compound introduces chirality, which can influence binding affinity in enantioselective biological targets. For example, (2S,5R)-4-benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 1638744-26-9) demonstrates how stereochemistry affects crystallization and solubility.
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